

certificate of analysis for 15(S)-HETE-d8 from different suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15(S)-HETE-d8

Cat. No.: B10767576

[Get Quote](#)

Comparative Analysis of 15(S)-HETE-d8 from Various Suppliers

For researchers in the fields of biochemistry, pharmacology, and drug development, the use of high-quality internal standards is paramount for accurate quantification of endogenous lipids. 15(S)-Hydroxyeicosatetraenoic acid-d8 (**15(S)-HETE-d8**) is a deuterated analog of 15(S)-HETE, a significant product of arachidonic acid metabolism via the 15-lipoxygenase pathway. [1][2] It serves as an essential internal standard for mass spectrometry-based analyses.[1][3][4] This guide provides a comparative overview of **15(S)-HETE-d8** offered by prominent suppliers, focusing on key quality attributes and providing a standardized experimental protocol for its application.

Product Specifications

A critical evaluation of a chemical standard begins with its certificate of analysis. While batch-specific data requires direct inquiry, suppliers provide general specifications for their products. The following table summarizes the available quantitative data for **15(S)-HETE-d8** from several major suppliers.

Supplier	Product Number	Purity Specification	Deuterated Forms	Molecular Formula	Formula Weight	CAS Number	Formulation
Cayman Chemical	334720	≥99%	d1-d8	C ₂₀ H ₂₄ D ₈ O ₃	328.5	84807-87-4	A 100 µg/ml solution in acetonitrile
Santa Cruz Biotechnology	sc-219501	≥99%	Not Specified	C ₂₀ H ₂₄ D ₈ O ₃	328.5	84807-87-4	Not Specified
MedChemExpress	HY-113426S	Not Specified	Not Specified	C ₂₀ H ₂₄ D ₈ O ₃	328.5	84807-87-4	Not Specified
Enterprise USA	CAY-334720-100UG	≥99%	d1-d8	C ₂₀ H ₂₄ D ₈ O ₃	328.5	84807-87-4	A solution in acetonitrile

Note: The information provided is based on publicly available data from supplier websites. For lot-specific data, it is crucial to obtain the certificate of analysis for the particular batch being used.

Experimental Protocol: Quantification of 15(S)-HETE in Biological Samples using 15(S)-HETE-d8 Internal Standard by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of 15(S)-HETE from biological matrices, such as cell culture media or plasma, using **15(S)-HETE-d8** as an internal standard.

1. Sample Preparation and Extraction:

- Internal Standard Spiking: To each sample (e.g., 1 mL of plasma), add a known amount of **15(S)-HETE-d8** (e.g., 1 ng). The precise amount should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.
- Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
 - Elute the lipids with 1 mL of methyl formate.
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

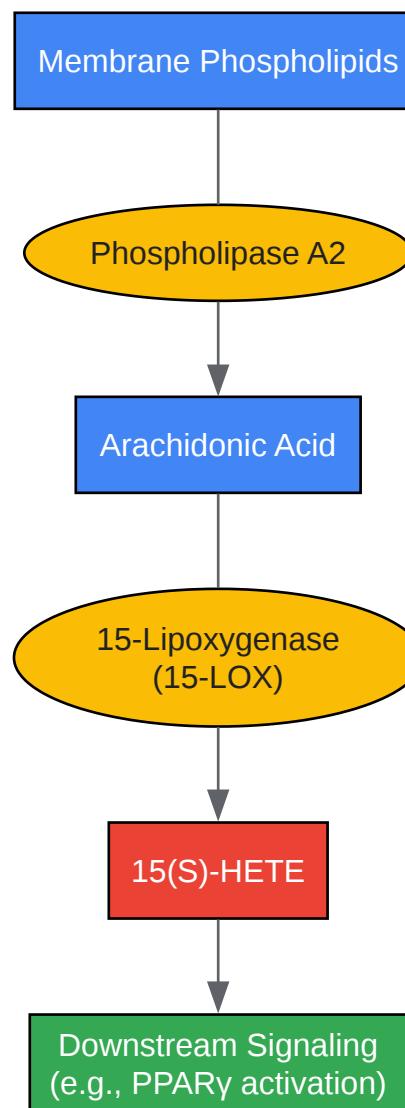
2. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 30% to 90% B over 10 minutes, followed by a re-equilibration step.

- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **15(S)-HETE**: Precursor ion (m/z) 319.2 -> Product ion (m/z) 115.1
 - **15(S)-HETE-d8**: Precursor ion (m/z) 327.2 -> Product ion (m/z) 116.1
 - Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

3. Data Analysis:

- Integrate the peak areas for both the analyte (15(S)-HETE) and the internal standard (**15(S)-HETE-d8**).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of 15(S)-HETE standard solutions spiked with the same amount of **15(S)-HETE-d8** as the samples.
- Determine the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.


Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of 15(S)-HETE, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of 15(S)-HETE using **15(S)-HETE-d8**.

[Click to download full resolution via product page](#)

Caption: Simplified biosynthesis pathway of 15(S)-HETE from arachidonic acid.

In conclusion, while several suppliers offer **15(S)-HETE-d8** with high stated purity, researchers should always refer to batch-specific certificates of analysis for detailed quality control data. The provided experimental protocol offers a robust starting point for the accurate quantification of 15(S)-HETE, a critical mediator in various physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 15(S)-HETE-d-8-, 25MG | Labscoop [labscoop.com]
- 4. enterpriseusa.com [enterpriseusa.com]
- To cite this document: BenchChem. [certificate of analysis for 15(S)-HETE-d8 from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10767576#certificate-of-analysis-for-15-s-hete-d8-from-different-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com